![molecular formula C11H8ClF3O3 B3233006 Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate CAS No. 135026-70-9](/img/structure/B3233006.png)
Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate
Overview
Description
Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the activity of certain enzymes essential for the survival of microorganisms.
Biochemical and Physiological Effects:
Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. Additionally, it has been found to exhibit low toxicity towards mammalian cells, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate in lab experiments is its broad-spectrum antimicrobial activity. Additionally, it exhibits low toxicity towards mammalian cells, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using this compound is its complex synthesis method, which may limit its scalability for industrial applications.
Future Directions
There are several future directions for the research on methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate. One potential direction is to further investigate its mechanism of action to gain a better understanding of its antimicrobial activity. Additionally, it may be worthwhile to explore its potential applications in other fields such as materials science and agrochemicals. Finally, further studies are needed to optimize the synthesis method of this compound to make it more scalable for industrial applications.
Conclusion:
Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits significant antimicrobial activity and low toxicity towards mammalian cells, making it a potential candidate for the development of new antimicrobial agents. However, its complex synthesis method may limit its scalability for industrial applications. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.
Scientific Research Applications
Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. It has been found to exhibit significant antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
methyl 3-chloro-2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3O3/c1-18-10(17)9(16)8(12)6-3-2-4-7(5-6)11(13,14)15/h2-5,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKNKJHAHDPQLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C(C1=CC(=CC=C1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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